5-Bromo-4-chloroisoquinoline
Description
Significance of the Isoquinoline (B145761) Heterocyclic System in Advanced Organic Synthesis
The isoquinoline framework, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. uomustansiriyah.edu.iqslideshare.netwikipedia.org This structural motif is not merely a synthetic curiosity but is prevalent in a vast array of naturally occurring alkaloids, such as papaverine (B1678415) and morphine, which exhibit significant physiological activities. uomustansiriyah.edu.iqwikipedia.org The inherent biological relevance of the isoquinoline core has established it as a "privileged scaffold" in medicinal chemistry, meaning its structure is frequently found in compounds with diverse therapeutic applications, including as anesthetics and antispasmodics. slideshare.netrsc.org
In advanced organic synthesis, the isoquinoline system is a valuable target due to its structural diversity and the potential for creating enantiopure or racemic derivatives. rsc.org The nitrogen atom within the ring imparts basicity and provides a handle for various chemical transformations. uomustansiriyah.edu.iqwikipedia.org The fusion of the benzene and pyridine rings results in a system with distinct electronic properties, where electrophilic substitution reactions typically occur on the benzene ring, while the pyridine ring is more susceptible to nucleophilic attack. uomustansiriyah.edu.iq This differential reactivity allows for selective modifications at various positions, making isoquinolines highly sought-after precursors in the development of novel pharmaceuticals and functional materials. wikipedia.orgrsc.org
Overview of Halogenation Strategies in Heterocyclic Systems and their Synthetic Utility
Halogenation is a fundamental transformation in organic synthesis that installs a highly versatile functional group onto a molecular framework. mdpi.com Organohalides are crucial precursors for a multitude of reactions, most notably transition-metal-catalyzed cross-coupling reactions, which have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org In heterocyclic chemistry, halogenation strategies are employed to activate otherwise inert C-H bonds and to introduce reactive handles for subsequent diversification. mdpi.comrsc.org
Several methods exist for the halogenation of heterocyclic systems:
Electrophilic Halogenation: This is a common method where the aromatic system reacts with an electrophilic halogen source. In the case of isoquinoline, electrophilic attack preferentially occurs at the C5 and C8 positions of the electron-rich benzene ring. uomustansiriyah.edu.iqacs.org Careful control of reaction conditions, such as temperature and the choice of solvent and halogenating agent (e.g., N-Bromosuccinimide), is crucial to achieve regioselectivity and avoid the formation of undesired isomers. orgsyn.org
Deoxygenative Halogenation: Heterocyclic N-oxides can be activated by electrophilic reagents, such as phosphorus oxychloride (POCl₃), to facilitate nucleophilic attack by a halide source. researchgate.net This strategy is particularly useful for introducing halogens at positions that are not accessible through direct electrophilic substitution.
Directed C-H Halogenation: The use of a directing group can overcome the inherent electronic bias of a heterocyclic system, enabling halogenation at specific C-H bonds with high regioselectivity. rsc.org Functional groups acting as internal ligands can direct a metal catalyst to a specific site, facilitating its activation and subsequent halogenation. rsc.org
Dearomatization-Aromatization Strategy: A recent and powerful method involves the temporary dearomatization of the heterocyclic ring to activate specific positions for halogenation. For instance, isoquinolines can react with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form an electron-rich 1,2-dihydroisoquinoline (B1215523) intermediate, which can then be selectively halogenated at the C4 position. acs.org Subsequent aromatization restores the isoquinoline core, now bearing a halogen at a previously inaccessible position. acs.org
The synthetic utility of the resulting halogenated heterocycles is immense. The differential reactivity of various halogens (I > Br > Cl) allows for sequential and site-selective cross-coupling reactions, enabling the construction of polysubstituted aromatic compounds in a controlled manner. wuxibiology.com
Research Landscape of 5-Bromo-4-chloroisoquinoline as a Key Synthetic Intermediate
This compound is a dihalogenated heterocyclic compound that holds significant potential as a key intermediate in organic synthesis. Its structure features two distinct halogen atoms at specific positions on the isoquinoline core, offering a platform for selective and sequential chemical modifications.
| Property | Value |
| Molecular Formula | C₉H₅BrClN |
| Molecular Weight | 242.50 g/mol |
| CAS Number | 1822679-63-9 |
| Appearance | Solid |
Data sourced from multiple chemical suppliers. cymitquimica.combldpharm.com
The research landscape for this compound is primarily centered on its role as a building block for more complex molecules. The presence of both a bromine and a chlorine atom makes it a particularly interesting substrate for synthetic chemists. In transition-metal-catalyzed reactions, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond. This reactivity difference can be exploited to perform selective cross-coupling reactions, first at the C5-position (bromine) and subsequently at the C4-position (chlorine).
This stepwise functionalization strategy allows for the controlled introduction of different substituents onto the isoquinoline scaffold, paving the way for the synthesis of a diverse library of derivatives. While specific, large-scale applications are not widely documented in publicly available literature, its structure is analogous to intermediates used in the synthesis of pharmacologically active compounds and materials for optoelectronic applications. smolecule.com The selective functionalization of compounds like this compound is a critical step in drug discovery and material science, where precise control over molecular architecture is paramount for achieving desired biological activity or physical properties. smolecule.comevitachem.com The compound is available from various commercial suppliers, indicating its utility in chemical research. cymitquimica.combldpharm.com
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-chloroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-3-1-2-6-4-12-5-8(11)9(6)7/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZRTGVSAHMYCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C(=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Bromo 4 Chloroisoquinoline
Precursor Synthesis and Regioselective Halogenation Approaches
The construction of the 5-bromo-4-chloroisoquinoline scaffold typically commences with the synthesis of a monohalogenated precursor, followed by a directed introduction of the second halogen. This approach allows for precise control over the substitution pattern.
Electrophilic Bromination of Isoquinoline (B145761) Scaffolds
The initial step in many synthetic routes towards this compound is the regioselective bromination of the parent isoquinoline ring. Electrophilic aromatic substitution on the isoquinoline nucleus preferentially occurs on the benzene (B151609) ring, at positions C5 and C8. researchgate.net
A well-established and efficient method for the synthesis of 5-bromoisoquinoline (B27571) involves the use of N-bromosuccinimide (NBS) in concentrated sulfuric acid. This procedure allows for the formation of 5-bromoisoquinoline in good yield and high purity. orgsyn.org Careful temperature control is crucial to suppress the formation of the isomeric 8-bromoisoquinoline, which is challenging to separate from the desired product. orgsyn.org
| Reagent/Conditions | Product | Yield (%) | Reference |
| NBS, conc. H2SO4, -25°C to -18°C | 5-Bromoisoquinoline | 72 | chemicalbook.com |
| Br2, AlCl3, 75°C | 5-Bromoisoquinoline | 43-46 | rsc.org |
Directed Chlorination Techniques for Isoquinoline Derivatives
With 5-bromoisoquinoline in hand, the subsequent challenge lies in the regioselective introduction of a chlorine atom at the C4 position. Direct electrophilic chlorination of 5-bromoisoquinoline is often unselective. A more controlled approach involves the activation of the isoquinoline ring to direct the halogenation to the desired position.
One effective strategy is the use of a Boc₂O-mediated dearomatization of the isoquinoline nitrogen. This in-situ activation generates a more reactive intermediate that can undergo electrophilic halogenation with high C4 site selectivity. Subsequent acid-promoted rearomatization affords the 4-halogenated isoquinoline. nih.gov This method has been successfully applied for the direct C4-halogenation (Cl, Br, I) of various isoquinoline derivatives.
Another powerful technique involves the N-oxidation of the isoquinoline ring. The resulting isoquinoline N-oxide exhibits altered reactivity, facilitating electrophilic attack at the C4 position. quimicaorganica.org Subsequent deoxygenation of the N-oxide yields the 4-chloro-substituted isoquinoline. Reagents such as PPh₃/Cl₃CCN have been shown to be effective for the regioselective C2-chlorination of quinoline (B57606) and isoquinoline N-oxides, highlighting the utility of the N-oxide strategy in directing halogenation. researchgate.net
| Substrate | Chlorinating Agent | Method | Product | Yield (%) |
| Isoquinoline | NCS | Boc₂O-mediated | 4-Chloroisoquinoline (B75444) | 85 |
| Isoquinoline | SO₂Cl₂ | Boc₂O-mediated | 4-Chloroisoquinoline | 78 |
| Isoquinoline N-oxide | POCl₃ | Deoxygenative Chlorination | 1-Chloroisoquinoline | High |
Multi-step Convergent and Divergent Synthesis Strategies
The synthesis of polysubstituted isoquinolines like this compound can be approached through both convergent and divergent strategies.
Convergent synthesis involves the preparation of two or more complex fragments that are then coupled together in the final stages of the synthesis. For dihalo-isoquinolines, this could involve the synthesis of a suitably substituted benzene derivative and a nitrogen-containing fragment, which are then cyclized to form the isoquinoline core. For instance, a substituted o-alkynylbenzaldehyde could be condensed with an amine source to construct the isoquinoline ring system with pre-installed functionalities.
Divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different products. In the context of this compound, a key intermediate such as 5-bromoisoquinoline can be divergently functionalized. For example, after the introduction of the C4-chloro substituent, the bromine at C5 and the chlorine at C4 can be selectively manipulated in subsequent cross-coupling reactions to generate a library of diverse isoquinoline derivatives. The synthesis of the highly substituted 3-bromo-4-chloro-5-fluoro-7-iodoisoquinoline showcases a multi-step sequence where different halogens are introduced sequentially, allowing for divergent functionalization at various positions. nih.gov
Transition-Metal-Catalyzed Approaches to Isoquinoline Functionalization
Transition-metal catalysis offers powerful and often more direct routes to the functionalization of heterocyclic compounds, including the introduction of halogens.
Palladium-Mediated Halogenation and Cross-Coupling Methods
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the C-H functionalization of heterocycles has been extensively studied. Palladium-catalyzed C-H chlorination can provide a direct route to chlorinated isoquinolines, often with high regioselectivity dictated by the electronic and steric properties of the substrate and the directing group.
While direct C4-chlorination of 5-bromoisoquinoline via a palladium-catalyzed C-H activation has not been extensively reported, analogous systems demonstrate the feasibility of this approach. For instance, palladium-catalyzed ortho-halogenation of arylnitriles using the cyano group as a directing group has been achieved with good to excellent yields. syrris.jp This suggests that with a suitable directing group strategy, a similar transformation could be envisioned for the isoquinoline core.
Furthermore, palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of complex isoquinolines. A convergent approach could involve a palladium-catalyzed coupling of a dihalogenated benzene derivative with a suitable nitrogen-containing coupling partner to construct the isoquinoline skeleton.
| Catalyst System | Reaction Type | Substrate Type | Product |
| Pd(OAc)₂ / Ligand | C-H Chlorination | Aromatic C-H | Chloro-arene |
| Pd(dba)₂ / Ligand | Suzuki Coupling | Aryl Halide, Aryl Boronic Acid | Biaryl |
| PdCl₂(PPh₃)₂ | Sonogashira Coupling | Aryl Halide, Terminal Alkyne | Aryl-alkyne |
Copper-Catalyzed Halogenation Protocols in Isoquinoline Synthesis
Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed transformations for C-H functionalization. Copper catalysts have been successfully employed for the halogenation of arenes and heterocycles.
For example, a simple and mild protocol for the copper-catalyzed halogenation of quinolines at the C5 and C7 positions has been developed using inexpensive sodium halides. orgsyn.org This reaction proceeds via a single-electron-transfer process. While this specific methodology targets different positions, it highlights the potential of copper catalysis for the regioselective halogenation of the isoquinoline nucleus. The application of a suitable directing group strategy could potentially steer the copper-catalyzed halogenation to the C4 position of a 5-bromoisoquinoline substrate.
| Catalyst | Halogen Source | Substrate Type | Product |
| Cu(OAc)₂ | CuCl₂ | 8-Amidoquinoline | 5-Chloro-8-amidoquinoline |
| CuBr | NaBr | Quinoline | 5-Bromo- and 7-Bromoquinoline |
| CuI | NaI | Quinoline | 5-Iodo- and 7-Iodoquinoline |
Nickel-Catalyzed Transformations Relevant to Halogenated Isoquinolines
Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium-based methods for cross-coupling reactions. In the context of dihalogenated heterocycles like this compound, nickel catalysts offer unique reactivity and selectivity profiles. The inherent differences in the carbon-halogen bond strengths (C-Br vs. C-Cl) and the electronic properties of the isoquinoline ring system are key factors in determining the regioselectivity of these transformations.
Generally, in cross-coupling reactions of polyhalogenated heteroaromatics, the reactivity of the halogens follows the order I > Br > Cl. nih.gov This selectivity is primarily governed by the bond dissociation energies of the carbon-halogen bonds. Consequently, in a nickel-catalyzed reaction, the C5-Br bond in this compound is expected to be more reactive than the C4-Cl bond. This differential reactivity allows for selective functionalization at the C5 position while leaving the C4-chloro substituent intact for subsequent transformations.
A variety of nickel-catalyzed cross-coupling reactions can be envisioned for the selective functionalization of this compound. For instance, Suzuki-Miyaura coupling with arylboronic acids can introduce diverse aryl or heteroaryl substituents at the C5 position. Similarly, Buchwald-Hartwig amination reactions can be employed to install various amine functionalities, which are prevalent in biologically active molecules. orgsyn.orgchemrxiv.org
Table 1: Plausible Nickel-Catalyzed Cross-Coupling Reactions of this compound
| Coupling Partner | Catalyst/Ligand | Product (at C5) |
| Arylboronic acid | NiCl2(dppp) | 5-Aryl-4-chloroisoquinoline |
| Secondary amine | Ni(COD)2/BINAP | 5-(Dialkylamino)-4-chloroisoquinoline |
| Terminal alkyne | NiCl2(PCy3)2 | 5-Alkynyl-4-chloroisoquinoline |
Note: The conditions and yields are hypothetical and based on analogous reactions in the literature.
Organometallic Reagent-Based Syntheses
Organometallic reagents, particularly organolithium compounds, are indispensable tools for the regioselective functionalization of aromatic and heteroaromatic systems. Their application to this compound opens up avenues for the introduction of a wide range of electrophiles with precise positional control.
Directed ortho-Metalation Strategies for Positional Control
Directed ortho-metalation (DoM) is a powerful strategy that utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent C-H bond by a strong base, typically an organolithium reagent. baranlab.orgharvard.eduorganic-chemistry.org In the isoquinoline ring system, the nitrogen atom can act as a DMG, directing metalation to the C1 position. However, the presence of halogens can influence the site of metalation.
For this compound, direct deprotonation is challenging due to the presence of the labile halogen atoms. However, a related strategy involves the metalation of a precursor, such as a halogenated o-tolualdehyde tert-butylimine, which can then be cyclized to form the substituted isoquinoline. harvard.edu This approach allows for the introduction of substituents at various positions with high regioselectivity. For instance, metalation of a precursor bearing a halogen at the position corresponding to C5 of the final isoquinoline would allow for functionalization at the C6 position before cyclization.
Lithium-Halogen Exchange Reactions and Subsequent Electrophilic Trapping
Lithium-halogen exchange is a rapid and efficient method for the generation of organolithium species from organic halides. quimicaorganica.org The rate of exchange is dependent on the halogen, with the reactivity order being I > Br > Cl. This differential reactivity can be exploited for the selective functionalization of dihalogenated compounds.
In the case of this compound, treatment with one equivalent of an alkyllithium reagent, such as n-butyllithium, at low temperatures would be expected to selectively induce lithium-bromine exchange at the C5 position, affording 4-chloro-5-lithioisoquinoline. This in situ generated organolithium intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups at the C5 position. organic-chemistry.org
Table 2: Potential Electrophilic Trapping of 4-chloro-5-lithioisoquinoline
| Electrophile | Resulting Functional Group at C5 |
| CO2 | Carboxylic acid |
| DMF | Aldehyde |
| Alkyl halide | Alkyl group |
| Ketone | Tertiary alcohol |
| I2 | Iodo group |
Note: The success of these reactions would depend on the stability of the lithiated intermediate and the reaction conditions.
Investigation of Halogen Dance Reactions in Isoquinoline Systems
The halogen dance is a fascinating rearrangement reaction where a halogen atom migrates from its original position on an aromatic or heteroaromatic ring to a more thermodynamically stable position upon treatment with a strong base. wikipedia.org This reaction proceeds via a series of deprotonation and halogenation-deprotonation steps. The driving force for the migration is typically the formation of a more stable carbanion intermediate.
While not yet reported specifically for this compound, halogen dance rearrangements have been observed in related heterocyclic systems, such as dihalopyridines and quinolines. nih.govacs.org For this compound, treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) could potentially induce a halogen dance. The direction of the migration would be influenced by the relative acidities of the ring protons and the stability of the resulting lithiated intermediates.
A plausible scenario would be the migration of the bromine atom from C5 to an adjacent, more acidic position, such as C6, if the resulting 6-lithio-5-bromo-4-chloroisoquinoline is thermodynamically more stable. Subsequent trapping of this rearranged organolithium species with an electrophile would lead to the formation of a polysubstituted isoquinoline that would be difficult to access through conventional methods. The outcome of such a reaction is highly dependent on the specific reaction conditions, including the base, solvent, and temperature.
Mechanistic Investigations of Reactions Involving 5 Bromo 4 Chloroisoquinoline
Detailed Analysis of Electrophilic Substitution Pathways on the Isoquinoline (B145761) Ring
Electrophilic aromatic substitution (EAS) on the isoquinoline ring system is a mechanistically complex process. The reaction generally proceeds through a two-step addition-elimination mechanism involving the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. byjus.commasterorganicchemistry.com The initial step, the attack of the aromatic π-system on the electrophile, is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com The subsequent deprotonation of the arenium ion is a fast step that restores aromaticity. masterorganicchemistry.com
The isoquinoline nucleus consists of two fused rings: a benzene (B151609) ring (carbocycle) and a pyridine (B92270) ring (heterocycle). The nitrogen atom in the pyridine ring exerts a strong deactivating, electron-withdrawing effect, making the heterocyclic ring significantly less reactive towards electrophiles than the carbocyclic ring. gcwgandhinagar.comgraduatecollege.ac.in Consequently, electrophilic substitution on isoquinoline preferentially occurs on the benzene ring, primarily at positions C5 and C8. gcwgandhinagar.comgraduatecollege.ac.inquimicaorganica.org This preference is attributed to the greater stability of the resulting arenium ion intermediate, which can delocalize the positive charge without disrupting the aromaticity of the pyridine ring. quimicaorganica.org
Quantitative studies on the reactivity of the neutral isoquinoline molecule have established a more nuanced positional reactivity order: 4 > 5 = 7 > 8 > 6 > 3 > 1. rsc.org This indicates a surprisingly high reactivity at the C4 position under neutral conditions, challenging earlier assumptions. rsc.org
In the case of 5-bromo-4-chloroisoquinoline, the directing effects of the existing halogen substituents must be considered. Both bromine and chlorine are deactivating groups due to their inductive electron-withdrawing effects, yet they are ortho-, para-directors because their lone pairs can stabilize the arenium ion intermediate through resonance.
Substitution at C8: The C5-bromo substituent directs electrophilic attack to its ortho-position, C6, and its para-position, C8. The C4-chloro substituent directs to its ortho-positions, C3 and C5 (already substituted), and its para-position, C8. Both halogens thus reinforce substitution at the C8 position, which is already one of the inherently favored positions for electrophilic attack on the isoquinoline ring.
Substitution at C6: The C5-bromo group also directs to the C6 position. However, this position is generally less reactive than C5 and C8 in the parent isoquinoline. rsc.org
Substitution on the Pyridine Ring: Electrophilic attack on the pyridine ring (e.g., at C3) is highly disfavored due to the strong deactivating effect of the ring nitrogen. graduatecollege.ac.in
Therefore, the primary electrophilic substitution pathway for this compound is predicted to occur at the C8 position, guided by the combined directing effects of the halogens and the intrinsic reactivity of the isoquinoline nucleus.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position of Attack | Influence of C5-Bromo (o,p-director) | Influence of C4-Chloro (o,p-director) | Inherent Isoquinoline Reactivity | Predicted Outcome |
|---|---|---|---|---|
| C8 | Para-directing (favorable) | Para-directing (favorable) | Favorable | Major Product |
| C6 | Ortho-directing (favorable) | Meta-directing (unfavorable) | Less Favorable | Minor Product |
| C7 | Meta-directing (unfavorable) | Meta-directing (unfavorable) | Favorable | Unlikely |
Nucleophilic Aromatic Substitution Mechanisms at Halogenated Positions
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying halogenated aromatic systems. Unlike SN1 and SN2 reactions, the SNAr mechanism does not occur at a saturated sp³ carbon but rather at an sp²-hybridized aromatic carbon. wikipedia.org The reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate. wikipedia.orgmasterorganicchemistry.com The isoquinoline ring system, with its electron-deficient pyridine moiety, is inherently activated for SNAr reactions, particularly within the heterocyclic portion. youtube.com
The SNAr mechanism proceeds via a two-step addition-elimination pathway:
Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com This step is typically the rate-determining step.
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (a halide ion in this case).
For this compound, there are two potential sites for SNAr: the C4 position (bearing chlorine) and the C5 position (bearing bromine).
Reactivity at C4-Cl: The C4 position is part of the electron-deficient pyridine ring. The ring nitrogen acts as a powerful electron-withdrawing group, stabilizing the negative charge of the Meisenheimer complex formed upon nucleophilic attack at C4. This makes the C4-Cl bond highly susceptible to nucleophilic displacement.
Reactivity at C5-Br: The C5 position is on the carbocyclic (benzene) ring. While influenced by the electron-withdrawing nature of the fused pyridine ring, it is significantly less electron-deficient than positions within the pyridine ring itself. Consequently, nucleophilic attack at C5 is less favorable.
The nature of the leaving group is also a factor. Generally, leaving group ability in SNAr reactions follows the order F > Cl > Br > I for activated systems, because the rate-determining step is the nucleophilic attack, which is accelerated by the more electronegative (and thus more electron-withdrawing) halogen. masterorganicchemistry.com However, for this compound, the electronic activation provided by the ring nitrogen at the C4 position is the dominant factor. Therefore, nucleophilic aromatic substitution is expected to occur selectively at the C4 position, leading to the displacement of the chloride ion.
Elucidation of Cross-Coupling Reaction Mechanisms with this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. nih.gov The general mechanism for these reactions involves a catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states. youtube.com
The Suzuki-Miyaura coupling reaction joins an organoboron species with an organic halide or triflate. yonedalabs.comlibretexts.org The catalytic cycle is widely accepted to proceed through three key elementary steps: libretexts.orgyoutube.com
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-X) bond of the this compound, forming a square planar Pd(II) complex. This step increases the oxidation state of palladium from 0 to +2.
Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. The base activates the organoboron compound, facilitating this transfer.
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.
For this compound, the oxidative addition step is crucial for selectivity. The relative reactivity of C-X bonds in oxidative addition to Pd(0) generally follows the order C-I > C-OTf > C-Br >> C-Cl. yonedalabs.com This difference is attributed to the bond dissociation energies (BDE) of the carbon-halogen bonds. The C-Br bond (BDE ≈ 71 kcal/mol) is weaker and thus more readily cleaved by the palladium catalyst than the C-Cl bond (BDE ≈ 84 kcal/mol). Consequently, Suzuki-Miyaura coupling of this compound is expected to occur chemoselectively at the C5 position, leaving the C4-chloro group intact for potential subsequent transformations.
Table 2: Bond Dissociation Energies and Expected Reactivity in Pd-Catalyzed Cross-Coupling
| Bond | Approximate Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Oxidative Addition |
|---|---|---|
| C-Cl | 84 | Low |
| C-Br | 71 | High |
The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, also catalyzed by a palladium or nickel complex. organic-chemistry.orgwikipedia.org The mechanism is very similar to the Suzuki coupling and involves the same three fundamental steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Oxidative Addition: As in the Suzuki reaction, the Pd(0) catalyst inserts into the C-X bond.
Transmetalation: The organozinc reagent transfers its organic group to the Pd(II) center. This step does not require a base, which can be an advantage for sensitive substrates.
Reductive Elimination: The coupled product is formed, and the Pd(0) catalyst is regenerated.
The regiochemical outcome of a Negishi coupling with this compound is also dictated by the oxidative addition step. Due to the lower bond energy of the C-Br bond compared to the C-Cl bond, the palladium catalyst will selectively insert at the C5 position. nih.gov This results in the formation of a 5-substituted-4-chloroisoquinoline. The high functional group tolerance of both the Negishi coupling and the organozinc reagents makes this a versatile method for selectively functionalizing the C5 position. wikipedia.org
The formation of C-C bonds on the isoquinoline ring is effectively achieved through the Suzuki and Negishi reactions as described above, with selectivity governed by the relative reactivity of the C-Br and C-Cl bonds.
The formation of C-N bonds is commonly accomplished via the Buchwald-Hartwig amination. mychemblog.com This palladium-catalyzed reaction couples an amine with an aryl halide or triflate in the presence of a base. tcichemicals.com The catalytic cycle shares mechanistic similarities with C-C coupling reactions: youtube.com
Oxidative Addition: Pd(0) inserts into the aryl-halide bond (e.g., C5-Br of the isoquinoline).
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. The base then deprotonates the coordinated amine to form a palladium-amido complex.
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the new C-N bond and regenerating the Pd(0) catalyst. mychemblog.com
As with C-C couplings, the Buchwald-Hartwig amination of this compound is expected to proceed selectively at the more reactive C5-Br bond, yielding a 5-amino-4-chloroisoquinoline derivative.
Studies on Regioselectivity and Chemoselectivity Control in Isoquinoline Reactions
Control over regioselectivity and chemoselectivity is paramount in the synthesis of complex molecules from polyfunctionalized precursors like this compound.
In Cross-Coupling Reactions: The inherent difference in the reactivity of the C-Br and C-Cl bonds provides a strong basis for chemoselectivity. Palladium-catalyzed reactions (Suzuki, Negishi, Buchwald-Hartwig, etc.) will almost exclusively occur at the C5-bromo position under standard conditions. This allows for a stepwise functionalization strategy: the C5 position can be modified first, and then the less reactive C4-chloro position can be targeted in a subsequent reaction, often requiring more forcing conditions (e.g., higher temperatures, stronger electron-donating ligands) to activate the C-Cl bond. nih.gov In some cases, ligand choice has been shown to reverse or alter the expected regioselectivity in dihalogenated heteroarenes, although the C-Br/C-Cl differentiation is typically robust. nih.govnih.gov
In Nucleophilic Aromatic Substitution: Selectivity is governed by electronic factors. The C4 position, being part of the electron-deficient pyridine ring, is significantly more activated towards nucleophilic attack than the C5 position on the carbocyclic ring. This leads to high regioselectivity for the substitution of the chlorine atom.
In Electrophilic Aromatic Substitution: The regioselectivity is controlled by a combination of the intrinsic reactivity of the isoquinoline nucleus (favoring C5 and C8) and the directing effects of the existing substituents. For this compound, these factors converge to strongly favor substitution at the C8 position.
By understanding these mechanistic principles, a chemist can selectively manipulate the this compound core, using different reaction types to target specific positions with high fidelity.
Electronic and Steric Influences on Reaction Pathways
The chemical behavior of this compound is dictated by the electronic properties of the isoquinoline nucleus and the attached halogens, alongside the steric environment around the reactive sites.
Electronic Influences: The isoquinoline ring system features a nitrogen atom which is inherently electron-withdrawing. This property reduces the electron density of the entire aromatic system, particularly at the C1 and C3 positions, making the molecule generally less susceptible to electrophilic attack but more activated towards nucleophilic substitution. thieme-connect.de
The two halogen atoms, bromine at C-5 and chlorine at C-4, further decrease the ring's electron density through their inductive effects (-I). This electronic deficiency makes the carbocyclic ring of the isoquinoline nucleus susceptible to nucleophilic attack, a reaction not typically favored on simple benzene rings unless activated by strong electron-withdrawing groups. youtube.comyoutube.com
In the context of common synthetic transformations, the two carbon-halogen bonds exhibit distinct reactivities:
Palladium-Catalyzed Cross-Coupling: In reactions like Suzuki, Stille, or Heck couplings, the reactivity of the halide is primarily determined by the carbon-halogen bond strength. The C-Br bond (bond dissociation energy ~280 kJ/mol) is weaker than the C-Cl bond (~340 kJ/mol). Consequently, the oxidative addition of a palladium(0) catalyst to the C-Br bond at the C-5 position is kinetically favored and occurs under milder conditions than the addition to the C-Cl bond at C-4. nih.gov This differential reactivity is a key electronic factor that allows for selective functionalization at the C-5 position.
Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the electron-deficient carbon atom. youtube.com The reaction is facilitated by a leaving group that can stabilize the negative charge in the intermediate (Meisenheimer complex) and a carbon atom that is highly electrophilic. The greater electronegativity of chlorine compared to bromine makes the C-4 position more polarized and electrophilic, potentially favoring nucleophilic attack at this site. The stability of the anionic intermediate, which is enhanced by electron-withdrawing groups ortho or para to the site of attack, is also critical. youtube.com In this case, the isoquinoline nitrogen acts as an activating group for substitution at C-4.
Steric Influences: The arrangement of the chlorine atom at C-4 and the bromine atom at C-5 creates a sterically congested environment. chemrxiv.orgnih.gov This juxtaposition significantly influences the approach of reagents to these positions.
The chlorine atom at C-4 can sterically hinder the approach of a bulky catalyst, such as a palladium complex with large phosphine (B1218219) ligands, to the C-5 position. This could potentially increase the activation energy for oxidative addition at the C-Br bond compared to a less hindered 5-bromoisoquinoline (B27571).
Similarly, for an SNAr reaction, a nucleophile attacking the C-4 position would experience steric repulsion from the adjacent bromine atom at C-5. This steric hindrance can affect the reaction rate and may influence the regioselectivity of the reaction, especially with bulky nucleophiles.
The balance between these electronic and steric factors determines the ultimate reaction pathway. For instance, while electronics favor cross-coupling at the C-5 bromine, severe steric hindrance from a bulky ligand and the C-4 chlorine could diminish this reactivity.
Impact of Reagents and Reaction Conditions on Product Distribution
The outcome of reactions involving this compound can be precisely controlled by modulating reagents and reaction conditions such as temperature, solvent, and catalyst choice. This allows for selective mono-functionalization at either the C-5 or C-4 position, or for di-functionalization.
In Palladium-Catalyzed Cross-Coupling Reactions: The selective functionalization of the C-Br bond over the C-Cl bond is a common strategy.
Catalyst and Ligand: The choice of the palladium catalyst and its associated ligands is paramount. Using standard palladium catalysts like Pd(PPh₃)₄ or catalyst systems with less bulky, electron-rich ligands under mild conditions will almost exclusively result in the substitution of the bromine atom. To achieve substitution at the less reactive C-4 chlorine, more specialized ligands (e.g., bulky, electron-rich phosphines like XPhos or SPhos) and higher temperatures are typically required. nih.gov These advanced ligands facilitate the oxidative addition to the stronger C-Cl bond.
Temperature and Reaction Time: Temperature is a critical tool for controlling selectivity. Reactions performed at lower temperatures (e.g., 60-80 °C) will favor the kinetically preferred reaction at the C-5 position. Increasing the temperature (e.g., >100 °C) and extending the reaction time can provide sufficient energy to overcome the activation barrier for the C-Cl bond cleavage, potentially leading to a di-substituted product, assuming a stoichiometric excess of the coupling partner is used.
Illustrative Data for Suzuki Coupling Selectivity
| Entry | Ligand | Temperature (°C) | Time (h) | Product Ratio (5-Aryl-4-chloro : 5,4-Diaryl) |
|---|---|---|---|---|
| 1 | PPh₃ | 80 | 2 | >95 : <5 |
| 2 | PPh₃ | 110 | 12 | 70 : 30 |
| 3 | XPhos | 80 | 2 | >95 : <5 |
| 4 | XPhos | 110 | 6 | 10 : 90 |
Note: This table represents hypothetical data based on established principles of cross-coupling reactions to illustrate the impact of reaction conditions.
In Nucleophilic Aromatic Substitution (SNAr) Reactions: The product distribution in SNAr reactions is highly dependent on the nature of the nucleophile and the reaction conditions.
Solvent and Temperature: SNAr reactions are typically conducted in polar aprotic solvents like DMSO or DMF, which can stabilize the charged intermediate. Elevated temperatures are often necessary to overcome the high activation energy associated with the initial loss of aromaticity. By carefully controlling the temperature and reaction time, it may be possible to achieve selective substitution. For example, a less stable kinetic product might form at lower temperatures, while a more stable thermodynamic product could be favored at higher temperatures.
Illustrative Data for Nucleophilic Aromatic Substitution
| Entry | Nucleophile | Temperature (°C) | Time (h) | Major Product |
|---|---|---|---|---|
| 1 | NaOMe | 100 | 4 | 4-Methoxy-5-bromoisoquinoline |
| 2 | NaOMe | 150 | 12 | Mixture of 4,5-dimethoxy and decomposition products |
| 3 | Piperidine | 120 | 24 | No reaction |
| 4 | KCN | 150 | 8 | 4-Cyano-5-bromoisoquinoline |
Note: This table represents hypothetical data based on established principles of SNAr reactions to illustrate the impact of reagents and conditions.
Derivatization and Functional Group Transformations of 5 Bromo 4 Chloroisoquinoline
Palladium-Catalyzed Functionalizations
No specific studies on the palladium-catalyzed alkynylation (e.g., Sonogashira coupling) or arylation (e.g., Suzuki, Heck, or Stille coupling) of 5-Bromo-4-chloroisoquinoline have been found. The selective functionalization of either the C-Br or C-Cl bond would be a key challenge to address in such reactions, and the specific conditions required to achieve such selectivity are not documented.
There is no available literature detailing the Buchwald-Hartwig amination or other palladium-catalyzed C-N bond-forming reactions using this compound as the substrate. Research on the coupling of various amines with this specific halo-isoquinoline, including reaction efficiencies and selectivity, has not been reported.
Copper-Mediated Transformations
Specific examples of copper-mediated Ullmann-type coupling reactions involving this compound for the formation of C-O, C-S, or C-N bonds are not described in the scientific literature. The conditions under which such couplings might proceed and the resulting yields are therefore unknown.
No research has been found describing the copper-mediated cyanation of this compound. The introduction of a nitrile group at either the 4- or 5-position via this method has not been documented.
Diverse Halogen-Mediated Functional Group Interconversions
There is a lack of published research on halogen-mediated functional group interconversions for this compound. This includes reactions such as halogen exchange (e.g., Finkelstein reaction) or metal-halogen exchange followed by quenching with an electrophile.
Despite a comprehensive search for scientific literature, detailed research findings specifically concerning the derivatization and functional group transformations of this compound are not available in the public domain. General information regarding the reactivity of halogenated isoquinolines suggests that such a compound would be a valuable intermediate in synthetic chemistry; however, specific studies detailing the selective reduction of its halogen atoms, the introduction of oxygen and sulfur-containing moieties, or its use in the synthesis of complex polyfunctionalized derivatives have not been reported.
The reactivity of related compounds, such as 4-chloroisoquinoline (B75444) and 5-bromoisoquinoline (B27571), has been investigated independently. For instance, the chlorine atom at the 4-position of the isoquinoline (B145761) ring is known to be susceptible to nucleophilic substitution reactions cymitquimica.commdpi.comresearchgate.netresearchgate.net. Similarly, the bromine atom at the 5-position can participate in various palladium-catalyzed cross-coupling reactions orgsyn.orgsigmaaldrich.com. However, without experimental data on the title compound, any discussion of the chemoselectivity and specific reaction conditions for this compound would be speculative.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline for the chemical compound “this compound” at this time. The required detailed research findings and data tables for the specified transformations are absent from the available scientific literature.
Computational Chemistry and Theoretical Studies on 5 Bromo 4 Chloroisoquinoline
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are a cornerstone of modern chemical research, providing a detailed picture of a molecule's electronic makeup.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key players in chemical reactions. The energy and shape of these "frontier" orbitals can predict a molecule's reactivity, with the HOMO acting as an electron donor and the LUMO as an electron acceptor. An analysis of the HOMO-LUMO gap for 5-Bromo-4-chloroisoquinoline would provide an indication of its chemical stability and reactivity.
Understanding how charge is distributed across a molecule is crucial for predicting its interactions. A molecular electrostatic potential (MEP) map visually represents the electrostatic potential on the surface of a molecule, indicating regions that are likely to be attacked by electrophiles or nucleophiles. For this compound, an MEP analysis would reveal the influence of the electronegative bromine and chlorine atoms on the electron density of the isoquinoline (B145761) ring system.
Reaction Pathway Modeling and Transition State Characterization
Computational modeling can map out the energetic landscape of a chemical reaction, helping to identify the most likely pathways and the structures of transient intermediates.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. DFT studies could predict the most likely sites for electrophilic or nucleophilic attack on the this compound molecule, thus explaining its reactivity and the selectivity of its reactions.
By calculating the energy changes that occur during a chemical reaction, researchers can construct an energy profile. This profile reveals the activation energies for different reaction steps and the stability of intermediates and products. For synthetic transformations involving this compound, these profiles would be invaluable for optimizing reaction conditions.
Theoretical Prediction of Regiochemical Outcomes and Reaction Mechanisms
Computational chemistry can be a powerful predictive tool for understanding the outcomes of chemical reactions. By modeling different possible reaction pathways, it is possible to determine which products are most likely to form. Theoretical predictions of regiochemical outcomes for reactions involving this compound would be of great interest to synthetic chemists, guiding their efforts to create new and complex molecules.
Molecular Dynamics Simulations for Conformational and Intermolecular Interaction Studies
Following a comprehensive search of scientific literature and computational chemistry databases, no specific studies employing molecular dynamics (MD) simulations for the conformational analysis or the investigation of intermolecular interactions of this compound were identified.
Molecular dynamics simulations are a powerful computational method used to simulate the physical movements of atoms and molecules over time. This technique allows researchers to understand the dynamic behavior of molecules, including conformational changes (how a molecule's shape changes) and how molecules interact with each other. Such studies would typically provide valuable insights into the flexibility of the this compound molecule and the nature of its non-covalent interactions, such as halogen bonding, π-π stacking, and van der Waals forces.
While general principles of molecular dynamics are well-established and have been applied to a wide range of chemical compounds, including other halogenated heterocycles, specific research detailing these simulations for this compound is not available in the public domain based on the conducted searches. Therefore, it is not possible to provide detailed research findings or data tables on this specific topic at this time.
Future computational studies may explore the dynamics of this compound, which could elucidate its behavior in different environments and its potential interactions with biological macromolecules or other chemical species.
Advanced Spectroscopic Characterization for Structural and Mechanistic Insights
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Multi-dimensional NMR Techniques for Comprehensive Structural Elucidation
While 1D NMR provides fundamental information, complex structures often necessitate multi-dimensional NMR experiments to resolve signal overlap and establish unambiguous correlations between atoms.
COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would be crucial to identify scalar-coupled protons. For 5-Bromo-4-chloroisoquinoline, this would reveal the connectivity between adjacent protons on the benzene (B151609) ring (e.g., H-6, H-7, H-8), confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded ¹H and ¹³C nuclei. It would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the this compound structure.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations (typically 2-3 bonds) between ¹H and ¹³C nuclei. This is particularly powerful for identifying quaternary carbons (those without attached protons), such as C-4, C-4a, C-5, and C-8a, by observing their correlations with nearby protons.
Together, these multi-dimensional techniques provide a robust and detailed picture of the molecular framework, leaving no ambiguity in the structural assignment of this compound.
In-situ NMR for Reaction Monitoring and Mechanistic Pathway Confirmation
In-situ (or reaction monitoring) NMR spectroscopy is a powerful technique for studying chemical reactions as they occur within the NMR tube. By acquiring spectra at regular intervals, it is possible to track the consumption of reactants, the formation of intermediates, and the appearance of products in real-time. This provides invaluable kinetic and mechanistic data.
For reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, in-situ NMR could:
Identify transient intermediates that may not be observable by conventional offline analysis.
Determine reaction kinetics by measuring the concentration changes of species over time.
Confirm the proposed mechanistic pathway by observing the sequence of chemical transformations.
Optimize reaction conditions (e.g., temperature, catalyst loading) by directly observing their effect on reaction rate and product formation.
Mass Spectrometry for Reaction Monitoring and Product Confirmation
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) measures molecular masses with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental formula of a compound, providing definitive confirmation of its identity. For this compound, with the molecular formula C₉H₅BrClN, HRMS is essential for distinguishing it from other potential isomers or compounds with the same nominal mass.
Table 2: Exact Mass Calculation for this compound
| Isotope | Atomic Mass (Da) | Monoisotopic Mass of C₉H₅⁷⁹Br³⁵ClN (Da) |
| ¹²C | 12.000000 | 9 x 12.000000 = 108.000000 |
| ¹H | 1.007825 | 5 x 1.007825 = 5.039125 |
| ⁷⁹Br | 78.918337 | 1 x 78.918337 = 78.918337 |
| ³⁵Cl | 34.968853 | 1 x 34.968853 = 34.968853 |
| ¹⁴N | 14.003074 | 1 x 14.003074 = 14.003074 |
| Total | 240.929389 | |
| The calculated monoisotopic mass is 240.929389 Da. An experimental HRMS measurement confirming this exact mass would provide strong evidence for the successful synthesis of the target compound. |
Fragmentation Pattern Analysis for Structural Features
In mass spectrometry, molecules often fragment in a characteristic manner upon ionization. Analyzing this fragmentation pattern can provide valuable clues about the molecule's structure. For this compound, key features in the mass spectrum would include:
The Molecular Ion Peak (M⁺): Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a characteristic cluster of peaks. The most abundant peaks would be at m/z corresponding to [C₉H₅⁷⁹Br³⁵ClN]⁺, [C₉H₅⁸¹Br³⁵ClN]⁺ (M+2), [C₉H₅⁷⁹Br³⁷ClN]⁺ (M+2), and [C₉H₅⁸¹Br³⁷ClN]⁺ (M+4). The relative intensities of these peaks provide a clear signature for the presence of one bromine and one chlorine atom.
Key Fragment Ions: Fragmentation would likely involve the sequential loss of halogen atoms or other small neutral molecules. Expected fragments could include the loss of a chlorine radical ([M-Cl]⁺), a bromine radical ([M-Br]⁺), or hydrogen cyanide ([M-HCN]⁺), which is a characteristic loss from nitrogen-containing heterocyclic rings. Analysis of these fragments helps to piece together the structural components of the molecule.
Vibrational Spectroscopy (FT-IR and Raman) for Molecular Structure and Bonding Analysis
For this compound, the spectra would be dominated by vibrations associated with the aromatic isoquinoline (B145761) core and the carbon-halogen bonds.
Table 3: Predicted Key Vibrational Modes for this compound
| Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Notes |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Characteristic of sp² C-H bonds in the aromatic system. |
| C=C/C=N Ring Stretch | 1620-1450 | 1620-1450 | Multiple strong bands corresponding to the stretching of the isoquinoline ring system. |
| Aromatic C-H Bending | 900-675 | - | Out-of-plane bending modes can be indicative of the substitution pattern. |
| C-Cl Stretch | 850-550 | 850-550 | The position can be influenced by the aromatic system. |
| C-Br Stretch | 680-515 | 680-515 | Typically found at lower wavenumbers than C-Cl stretches. |
| Note: These are general ranges. The exact positions of the peaks provide a unique fingerprint for the molecule. |
X-ray Crystallography for Solid-State Structural Elucidation and Bond Angle/Length Determination
Following a comprehensive search of available scientific literature and crystallographic databases, detailed X-ray crystallography data for the specific compound this compound, including its solid-state structure, bond angles, and bond lengths, could not be located.
X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method involves diffracting a beam of X-rays through a single crystal of the substance. The resulting diffraction pattern is then mathematically analyzed to yield a precise model of the electron density within the crystal, from which the positions of individual atoms can be inferred. This allows for the accurate measurement of bond lengths, the distances between the nuclei of two bonded atoms, and bond angles, the angles between three connected atoms.
For a molecule like this compound, X-ray crystallography would provide definitive evidence of its planar isoquinoline ring system and the specific substitution pattern of the bromine and chlorine atoms. The data would reveal any subtle distortions from ideal planarity caused by the steric hindrance between the adjacent bulky halogen substituents at the C4 and C5 positions. Furthermore, precise measurements of the carbon-carbon, carbon-nitrogen, carbon-bromine, and carbon-chlorine bond lengths, as well as the various bond angles within the heterocyclic and benzene rings, would offer invaluable insights into the electronic effects of the substituents on the aromatic system.
While experimental data for this compound is not presently available, the general principles of X-ray crystallography would be applied to elucidate its structure. A suitable single crystal would be grown and mounted on a diffractometer. Upon irradiation with X-rays, the diffraction data would be collected and processed to solve the crystal structure. The final refined structure would provide a detailed picture of the molecule's conformation and intermolecular interactions in the solid state.
Without experimental data, a representative table of bond lengths and angles for this compound cannot be constructed. Such data is foundational for comparative structural analyses, computational modeling validation, and understanding structure-property relationships.
Applications in Complex Chemical Scaffold Construction and Catalysis Research
Role as a Versatile Building Block in Heterocyclic Synthesis
The presence of both a bromine and a chlorine atom on the isoquinoline (B145761) framework is the key to its utility as a versatile building block. In many catalytic cross-coupling reactions, the carbon-bromine (C-Br) bond is more reactive than the carbon-chlorine (C-Cl) bond. This differential reactivity allows for selective transformations, where the bromine at the 5-position can be reacted while leaving the chlorine at the 4-position intact for subsequent functionalization.
5-Bromo-4-chloroisoquinoline is an ideal precursor for creating a diverse array of substituted isoquinoline derivatives through sequential cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations can be employed to introduce new carbon-carbon and carbon-heteroatom bonds with high precision.
The typical order of reactivity (C-I > C-Br > C-Cl) in these reactions enables the selective substitution of the bromide at the C-5 position. For instance, a Suzuki coupling could be performed to introduce an aryl or heteroaryl group at the C-5 position. The resulting 5-aryl-4-chloroisoquinoline can then be subjected to a second, often more forcing, coupling reaction to replace the chlorine atom at the C-4 position, yielding a di-substituted isoquinoline that would be difficult to access through other synthetic routes.
Below is a representative table of potential sequential Suzuki coupling reactions, illustrating the construction of di-substituted isoquinolines from this compound.
| Step | Reactant | Catalyst System | Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Phenyl-4-chloroisoquinoline |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | 5-Phenyl-4-(4-methoxyphenyl)isoquinoline |
| 1 | Thiophene-2-boronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-(Thiophen-2-yl)-4-chloroisoquinoline |
| 2 | Pyridine-3-boronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | 5-(Thiophen-2-yl)-4-(pyridin-3-yl)isoquinoline |
This table illustrates chemically plausible transformations based on established principles of cross-coupling reactions. Specific experimental data for this compound is not widely available in published literature.
The ability to introduce different functional groups ortho to each other (at the C-4 and C-5 positions) makes this compound a promising precursor for the synthesis of fused polycyclic aromatic systems. Through a sequence of reactions, it is possible to introduce substituents that can subsequently undergo intramolecular cyclization to form new rings.
For example, a Sonogashira coupling at the C-5 position could introduce an alkyne, followed by the introduction of a suitable nucleophile or another reactive group at the C-4 position. An intramolecular annulation reaction could then be triggered to construct a new ring fused to the isoquinoline core. Such strategies are fundamental in building complex, rigid, and planar molecules that are of interest in materials science for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The isoquinoline nitrogen atom can also be used to tune the electronic properties of these materials.
Precursor to Ligands and Catalytic Systems
The isoquinoline scaffold is considered a privileged structure in medicinal chemistry and also serves as an excellent backbone for the design of ligands in coordination chemistry and homogeneous catalysis. nih.gov The nitrogen atom of the isoquinoline ring can act as a coordination site for a metal center.
This compound can be systematically modified to create novel multidentate ligands. By replacing the halogen atoms with other donor groups, one can design ligands with specific steric and electronic properties. For instance, a nucleophilic substitution or Buchwald-Hartwig amination at the C-4 position could install a diphenylphosphino group (-PPh₂) or a pyridyl group. Subsequent functionalization at the C-5 position could add another coordinating arm, leading to the formation of a bidentate or even a pincer-type ligand.
The general synthetic approach is outlined in the table below.
| Ligand Type | Synthetic Step 1 (at C-4) | Synthetic Step 2 (at C-5) | Potential Metal Coordination |
| P,N-type Bidentate | Buchwald-Hartwig coupling with HPPh₂ | Heck coupling with styrene | Palladium, Rhodium, Iridium |
| N,N-type Bidentate | Suzuki coupling with 2-pyridylboronic acid | Stille coupling with 2-(tributylstannyl)pyridine | Ruthenium, Iron, Copper |
| Pincer (PNP-type) | Buchwald-Hartwig coupling with HPPh₂ | Buchwald-Hartwig coupling with HPPh₂ | Nickel, Palladium, Platinum |
This table presents hypothetical synthetic routes to ligand scaffolds based on the structure of this compound.
Once synthesized, ligands derived from this compound can be complexed with various transition metals to form catalysts. The performance of these catalysts would then be investigated in a range of chemical transformations. The isoquinoline core can influence the catalytic activity by modulating the electron density at the metal center and by defining the steric environment around it.
For example, a palladium complex bearing a P,N-type ligand derived from this compound could be tested for its efficacy in cross-coupling reactions. The rigidity of the isoquinoline backbone could confer high stability to the catalytic complex, potentially leading to high turnover numbers and efficiency. Similarly, chiral ligands could be designed by introducing stereocenters in the side chains, enabling their use in asymmetric catalysis. The development of such catalytic systems remains an active area of research, with isoquinoline-based structures offering significant potential for innovation. bohrium.comresearchgate.net
Future Directions and Emerging Research Challenges
Development of Sustainable and Environmentally Benign Synthetic Routes
Traditional methods for the synthesis of halogenated isoquinolines often involve harsh reagents, stoichiometric metal oxidants, and hazardous solvents, leading to significant environmental concerns. The future in this area is geared towards the integration of green chemistry principles to develop more eco-friendly and economically viable synthetic pathways.
Key areas of development include:
Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses are emerging as powerful tools to accelerate reactions, improve yields, and reduce energy consumption in the synthesis of isoquinoline (B145761) scaffolds. Photocatalysis, using visible light to drive reactions, offers a mild and sustainable alternative to traditional thermal methods for constructing and functionalizing the isoquinoline core.
Benign Solvent Systems: A significant push is being made to replace toxic and volatile organic solvents. The use of biodegradable solvents like polyethylene (B3416737) glycol (PEG-400) or even water is being explored for transition-metal-catalyzed C-H activation and annulation reactions to build the isoquinoline framework.
Recyclable Catalytic Systems: The development of homogeneous recyclable catalysts, such as Ru(II)/PEG-400 systems, allows for the efficient synthesis of isoquinolines while enabling the recovery and reuse of the expensive metal catalyst, thus minimizing waste and cost.
Flow Chemistry: Continuous-flow processing is a transformative technology for the synthesis of heterocyclic compounds. Implementing flow chemistry for the synthesis of 5-Bromo-4-chloroisoquinoline could offer enhanced safety, precise control over reaction parameters, reduced waste, and easier scalability compared to batch processes. This is particularly advantageous when handling hazardous reagents often used in halogenation reactions.
| Green Synthesis Strategy | Potential Advantages for this compound Synthesis |
| Microwave/Ultrasound | Faster reaction times, higher yields, reduced side products. |
| Photocatalysis | Mild reaction conditions, use of renewable energy source (light). |
| Benign Solvents (e.g., PEG, Water) | Reduced toxicity and environmental impact, potential for catalyst recycling. |
| Flow Chemistry | Improved safety, scalability, and process control; reduced waste. |
Enhancing Regio- and Chemoselectivity in Highly Functionalized Systems
A primary challenge in the synthetic manipulation of this compound lies in achieving selective functionalization at one halogenated site over the other. The inherent differences in the reactivity of the C4-Cl and C5-Br bonds provide a basis for developing highly selective transformations. Future research will focus on exploiting these subtle electronic and steric differences.
The main challenges and future research directions include:
Orthogonal Cross-Coupling Reactions: A key goal is the development of "orthogonal" cross-coupling strategies, where one set of catalytic conditions targets the C-Br bond, and a different, non-interfering set of conditions targets the C-Cl bond. This would allow for the sequential and controlled introduction of different substituents. Research into palladium and nickel catalysts with tailored ligand systems is crucial for modulating the catalyst's insertion selectivity into the C-Br versus the C-Cl bond.
Site-Selective C-H Functionalization: Beyond the halogenated positions, direct C-H activation at other sites on the isoquinoline ring (e.g., C1, C3, C8) while the C4 and C5 positions are halogenated presents a significant challenge in regioselectivity. Future methods will need to overcome the directing group-dominated reactivity to achieve functionalization at electronically or sterically preferred positions.
Influence of Reaction Parameters: A deeper understanding of how solvents, bases, temperature, and ligand structure influence the regioselectivity of metal-catalyzed reactions is needed. This will enable the fine-tuning of reaction conditions to favor functionalization at a desired position. For polyhalogenated pyridines, it has been shown that bulky phosphine (B1218219) ligands can facilitate exhaustive alkylation via Suzuki-Miyaura reactions, a strategy that could be adapted for dihalogenated isoquinolines.
| Position | Bond | Relative Reactivity (Typical Cross-Coupling) | Potential for Selective Functionalization |
| 5 | C-Br | Higher | Suzuki, Sonogashira, Buchwald-Hartwig amination under milder conditions. |
| 4 | C-Cl | Lower | Functionalization under more forcing conditions after the C-Br bond has reacted. |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
Moving beyond traditional cross-coupling and substitution reactions, future research will explore novel ways to utilize the unique electronic structure of this compound. This involves harnessing unconventional reaction pathways to build molecular complexity.
Emerging areas of interest are:
Radical Chemistry and Photocatalysis: Visible-light-mediated photoredox catalysis can generate radical intermediates under exceptionally mild conditions. Exploring the reaction of this compound in photocatalytic cycles could unlock novel C-H functionalizations, such as hydroxyalkylation, that are distinct from classical Minisci-type reactions and avoid the need for harsh oxidants.
Dearomatization Reactions: The partial reduction or dearomatization of the isoquinoline core can provide access to valuable saturated heterocyclic scaffolds. Developing regioselective dearomatization strategies, such as the HAT-promoted hydrosilylation reported for quinolines and isoquinolines, could yield novel 5-bromo-4-chloro-tetrahydroisoquinoline derivatives with diverse stereochemistry.
Umpolung Reactivity: Investigating strategies that reverse the normal polarity of the isoquinoline ring (umpolung) could lead to new bond formations. For instance, creating a nucleophilic center on the isoquinoline ring for reaction with electrophiles would be a significant departure from its typical electrophilic nature.
Cascade and Multicomponent Reactions: Designing one-pot cascade reactions that involve this compound as a building block can rapidly construct complex molecular architectures. For example, a sequence involving a selective cross-coupling followed by an intramolecular cyclization could efficiently generate novel fused heterocyclic systems.
Advanced Computational Methodologies for Predictive Synthesis and Reaction Design
The complexity of reactions involving polyfunctionalized substrates like this compound makes experimental optimization time-consuming and resource-intensive. Advanced computational tools are set to revolutionize this process.
Future progress will be driven by:
Predictive Regioselectivity Models: Machine learning (ML) algorithms, trained on large datasets of heterocyclic functionalization reactions, are being developed to predict the regioselectivity of new transformations with high accuracy. Such models could predict the most likely site of reaction (e.g., C4-Cl vs. C5-Br vs. a C-H position) under a given set of conditions, guiding experimental design.
AI-Driven Retrosynthesis and Route Optimization: Artificial intelligence platforms can now propose novel synthetic routes for complex molecules. Applying these tools to targets requiring a this compound intermediate could uncover more efficient and sustainable synthetic pathways. AI can also optimize reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and selectivity, reducing the need for extensive empirical screening.
Mechanistic Insights from DFT: Density Functional Theory (DFT) calculations will continue to provide deep mechanistic understanding of reaction pathways. For this compound, DFT can be used to calculate the activation barriers for catalyst oxidative addition into the C-Cl versus the C-Br bond, rationalize observed regioselectivities, and design new catalysts with enhanced selectivity.
| Computational Tool | Application in this compound Research |
| Machine Learning (ML) | Predicting regioselectivity of cross-coupling and C-H functionalization. |
| Artificial Intelligence (AI) | Designing optimal and sustainable synthetic routes; predicting reaction outcomes. |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms; rationalizing and predicting selectivity. |
Q & A
What are the established synthetic pathways for 5-Bromo-4-chloroisoquinoline, and how do reaction conditions influence yield and purity?
The synthesis of halogenated isoquinolines like this compound typically involves sequential halogenation steps. For structurally similar compounds (e.g., 5-Bromo-1,3-dichloroisoquinoline), bromination is achieved using bromine or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C), followed by chlorination with reagents like thionyl chloride or phosphorus oxychloride. Yield optimization requires precise stoichiometric control, inert atmospheres, and purification via column chromatography . Industrial methods may use continuous flow reactors for diazotization and halogenation to enhance reproducibility .
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Key characterization methods include:
- NMR : H and C NMR to confirm substitution patterns (e.g., aromatic proton shifts at δ 7.5–8.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (CHBrClN, theoretical m/z 256.91) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- X-ray Crystallography : For definitive structural elucidation, though single-crystal growth may require slow evaporation of dichloromethane/hexane mixtures .
How is this compound utilized in medicinal chemistry research, particularly in antiviral studies?
Isoquinoline derivatives are explored for their bioactivity via structure-activity relationship (SAR) studies. For example, 5-Bromo-1,3-dichloroisoquinoline showed antiviral potential against HIV by inhibiting reverse transcriptase. Researchers should design assays testing this compound against viral proteases or polymerases, using cell-based models (e.g., MT-4 cells for HIV) and dose-response curves (IC determination) .
What strategies are recommended for optimizing regioselectivity in the halogenation of isoquinoline derivatives?
Regioselectivity in halogenation depends on:
- Directing Groups : Electron-withdrawing groups (e.g., Cl at position 4) can direct bromination to adjacent positions via electrophilic aromatic substitution.
- Catalysts : Lewis acids like FeCl or AlCl enhance reactivity at specific sites.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor solubility and controlled reaction kinetics .
How should researchers address contradictory data in biological activity studies of halogenated isoquinolines?
Contradictions often arise from structural analogs with minor substituent differences. For instance, this compound may exhibit divergent bioactivity compared to 6-Bromo-5-chloroisoquinoline due to steric or electronic effects. Researchers should:
- Validate Assay Conditions : Ensure consistent cell lines, incubation times, and controls.
- Perform Computational Modeling : DFT calculations to compare charge distributions and binding affinities .
What methodologies are employed to study the structure-activity relationship (SAR) of this compound derivatives?
SAR studies involve:
- Analog Synthesis : Introducing substituents (e.g., methyl, fluoro) at positions 1, 3, or 8.
- Biological Screening : Parallel testing against target enzymes (e.g., kinase inhibition assays).
- 3D-QSAR : CoMFA or CoMSIA models to correlate substituent properties with activity .
What are the stability and storage considerations for this compound in long-term studies?
The compound is light-sensitive and hygroscopic. Recommended storage:
- Temperature : –20°C in amber vials under argon.
- Decomposition Monitoring : Periodic HPLC analysis to detect hydrolysis byproducts (e.g., loss of Br/Cl substituents) .
How can researchers develop robust analytical methods for quantifying this compound in complex matrices?
- LC-MS/MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) for separation, and MRM transitions for quantification.
- Validation Parameters : Assess linearity (R > 0.99), LOD/LOQ (ng/mL range), and recovery rates (>90%) in biological fluids .
What challenges arise when scaling up the synthesis of this compound, and how are they mitigated?
Scale-up issues include exothermic reactions and byproduct formation. Solutions:
- Flow Chemistry : Continuous processing minimizes thermal runaway.
- In-line Purification : Scavenger resins to remove excess halogens.
- Quality Control : Real-time PAT (Process Analytical Technology) for monitoring intermediate purity .
How can computational chemistry guide the design of this compound-based inhibitors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
